1,N(2)-Propanodeoxyguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

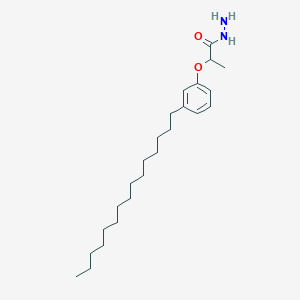

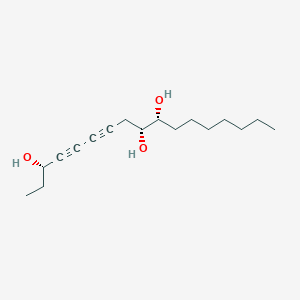

1,N(2)-Propanodeoxyguanosine (PdG) is a DNA adduct that is formed in response to oxidative stress and inflammation. It is a biomarker of DNA damage and has been extensively studied in relation to its role in carcinogenesis, neurodegenerative diseases, and aging.

Scientific Research Applications

Detection and Formation

Detection Methods : PdG adducts have been detected in DNA samples using specific methods like 32P-postlabeling, demonstrating their formation in vivo. For instance, Chung, Young, and Hecht (1989) developed a specific 32P-postlabeling method to detect these adducts in rats and mice treated with certain chemicals, highlighting the method's sensitivity and specificity (Chung, Young, & Hecht, 1989).

Formation from Lipid Peroxidation : Chung et al. (1999) and Pan & Chung (2002) found that PdG adducts are formed from the oxidation of polyunsaturated fatty acids, indicating a link to lipid peroxidation and oxidative stress (Chung et al., 1999), (Pan & Chung, 2002).

Implications in DNA Structure and Mutagenesis

DNA Structural Effects : Investigations into how PdG interacts with DNA have revealed insights into DNA structure and mutagenesis. For instance, Marinelli et al. (1990) explored the synthesis of PdG and its incorporation into oligodeoxynucleotides as a model for exocyclic acrolein-DNA adducts, providing a basis for understanding the mutagenicity of these adducts (Marinelli et al., 1990).

Translesion DNA Synthesis : Studies on how DNA polymerases bypass PdG adducts have shown that these lesions can lead to mutations. For example, Wang et al. (2008) investigated how the Sulfolobus solfataricus DNA polymerase IV incorporates nucleotides opposite PdG adducts, shedding light on potential frameshift mutations (Wang et al., 2008).

Role in Carcinogenesis : The involvement of PdG adducts in carcinogenesis has been speculated upon, as their formation is linked to oxidative stress and mutagenicity. Chung et al. (2000) provided evidence of endogenously formed PdG adducts in human and rodent tissues, hinting at their potential role in carcinogenic processes (Chung et al., 2000).

Environmental and Endogenous Mutagen Acrolein : The interaction between acrolein, an environmental and endogenous mutagen, and DNA leading to PdG adducts has been explored in depth. This adds to the understanding of how external factors contribute to DNA adduct formation and subsequent cellular damage.

Biomarker Potential : Given its formation due to oxidation of polyunsaturated fatty acids, PdG adducts could potentially serve as biomarkers for oxidative stress and the extent of oxidative DNA damage, as indicated in some studies.

properties

CAS RN |

120667-07-4 |

|---|---|

Product Name |

1,N(2)-Propanodeoxyguanosine |

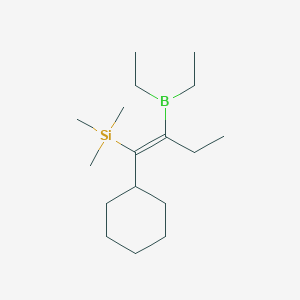

Molecular Formula |

C13H17N5O4 |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |

InChI |

InChI=1S/C13H17N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h6-9,19-20H,1-5H2,(H,14,16)/t7-,8+,9+/m0/s1 |

InChI Key |

HGYWFMCWAWUWRE-DJLDLDEBSA-N |

Isomeric SMILES |

C1CNC2=NC3=C(C(=O)N2C1)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |

SMILES |

C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |

Canonical SMILES |

C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |

Other CAS RN |

120667-07-4 |

synonyms |

1,N(2)-propanodeoxyguanosine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)